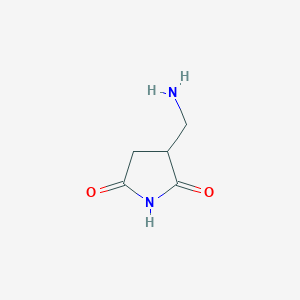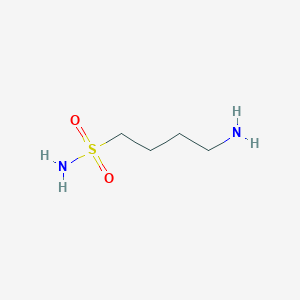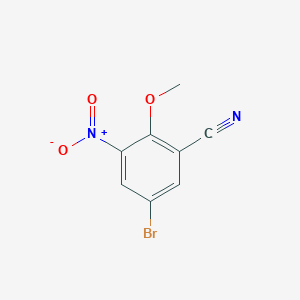
Methyl(3-phenylbutan-2-yl)amine hydrochloride
Descripción general
Descripción
“Methyl(3-phenylbutan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 855391-79-6 . It has a molecular weight of 199.72 . The IUPAC name for this compound is N-methyl-3-phenylbutan-2-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination, a process that involves the removal of a hydrogen atom from an amine, resulting in the formation of an alkene .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Hydroaminomethylation of Oleochemicals
- Application : This process involves the addition of amines onto alkyl chains of vegetable oils, yielding bio-based products with potential as monomers in polymer chemistry and as bio-based surface-active agents. The reaction conditions and the nature of ligands stabilizing the catalytic species are critical for optimizing the synthesis pathway (Vanbésien et al., 2018).
Analysis of Aromatic Amines
- Application : Aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are analyzed for their presence in biological matrices, foodstuff, and beverages due to their carcinogenic potential. The review covers extensive methodologies for analyzing PhIP and its metabolites, emphasizing the role of liquid chromatography coupled with mass spectrometry for sensitive and selective detection (Teunissen et al., 2010).
Nutritional Aspects of Breast Cancer Research
- Application : This study focuses on dietary factors, particularly heterocyclic amines (HAs) like PhIP, in the incidence of mammary gland cancer, highlighting the importance of understanding the dietary causes and the biological effects of HAs on human health (Snyderwine, 1994).
Antitubercular Activity of Chemical Compounds
- Application : Certain derivatives are studied for their antitubercular activity, showcasing the importance of chemical modifications to enhance the efficacy against tuberculosis. This highlights the potential pharmaceutical applications of methyl(3-phenylbutan-2-yl)amine hydrochloride-like compounds in developing treatments for infectious diseases (Asif, 2014).
Environmental and Health Implications
- Application : The degradation and environmental fate of nitrogen-containing compounds, such as amines, are of concern due to their presence in industrial and agricultural effluents. Advanced oxidation processes (AOPs) are explored for the effective degradation of such compounds, indicating the environmental applications in wastewater treatment and pollution control (Bhat & Gogate, 2021).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Direcciones Futuras
While specific future directions for “Methyl(3-phenylbutan-2-yl)amine hydrochloride” are not available in the search results, amines in general continue to be a topic of interest in medicinal chemistry . They are key therapeutic targets and are used in the synthesis of a variety of medicinal compounds .
Propiedades
IUPAC Name |
N-methyl-3-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKDYVPFYSHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)
![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)


![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)

